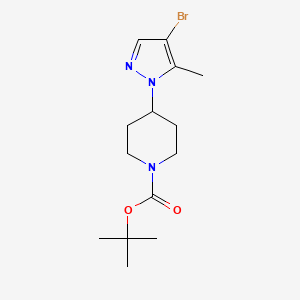

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

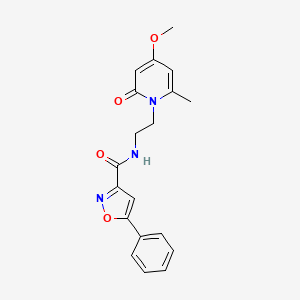

“Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C13H20BrN3O2 and a molecular weight of 330.22 . It is used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2cc(Br)cn2 . For a detailed structural analysis, techniques such as NMR, MS, FT-IR, and X-ray diffraction can be used . Physical And Chemical Properties Analysis

This compound is a solid . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen

TBPB has been used in a variety of scientific research applications, including the study of ion channels, neuronal excitability, and pain signaling. TBPB has been shown to modulate voltage-gated sodium channels, leading to a decrease in neuronal excitability. This property of TBPB makes it a potential candidate for the development of new analgesic drugs. TBPB has also been shown to modulate the activity of TRPV1 channels, which are involved in pain perception. These properties of TBPB make it a valuable tool for studying pain signaling pathways.

Wirkmechanismus

The mechanism of action of TBPB involves the modulation of ion channels, specifically voltage-gated sodium channels and TRPV1 channels. TBPB has been shown to shift the voltage dependence of sodium channel activation to more depolarized potentials, leading to a decrease in neuronal excitability. TBPB has also been shown to modulate the activity of TRPV1 channels by increasing their sensitivity to capsaicin, a TRPV1 agonist.

Biochemical and Physiological Effects:

TBPB has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the decrease in neuronal excitability, and the modulation of TRPV1 channels. These effects make TBPB a potential candidate for the development of new analgesic drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TBPB in lab experiments include its high purity and high yields, making it readily available for research purposes. Additionally, TBPB has been shown to be a potent modulator of ion channels, making it a valuable tool for studying various biological processes. The limitations of using TBPB in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

For research on TBPB include the development of new analgesic drugs based on its properties as a modulator of ion channels and further research to fully understand its mechanism of action.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCIVZMQCWOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)

![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)

![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)

![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)